molecular formula C20H18F3NO4 B15323695 1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15323695
M. Wt: 393.4 g/mol
InChI Key: BPLWEZLWVQFQEJ-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a trifluoromethylphenyl group

Properties

Molecular Formula

C20H18F3NO4

Molecular Weight

393.4 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H18F3NO4/c21-20(22,23)15-8-6-14(7-9-15)16-10-24(11-17(16)18(25)26)19(27)28-12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,25,26)

InChI Key

BPLWEZLWVQFQEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Benzyloxycarbonyl Group: This step may involve the protection of an amine group using benzyloxycarbonyl chloride under basic conditions.

    Attachment of the Trifluoromethylphenyl Group: This can be achieved through a substitution reaction using a trifluoromethylphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-((Benzyloxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

    1-((Benzyloxy)carbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid makes it unique, as this group can significantly influence the compound’s chemical reactivity, stability, and biological activity.

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